Stigmasta-4,22-diène-3-one

Vue d'ensemble

Description

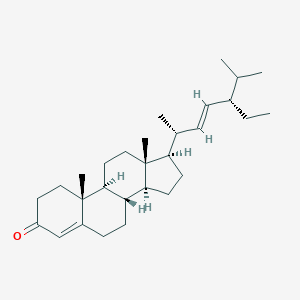

Stigmasta-4,22-dien-3-one: is a naturally occurring steroidal compound with the molecular formula C29H46O and a molecular weight of 410.6749 g/mol . . This compound is characterized by its unique structure, which includes a cyclopenta[a]phenanthrene ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stigmasta-4,22-dien-3-one can be synthesized through chemical reactions involving stigmasterol, a common plant sterol . The synthesis typically involves oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) . These reactions convert stigmasterol into stigmasta-4,22-dien-3-one through the formation of intermediate compounds .

Industrial Production Methods: Industrial production of stigmasta-4,22-dien-3-one often involves extraction from plant sources, particularly those rich in sterols . The extraction process may include solvent extraction, distillation, or other separation techniques to isolate the desired compound . The extracted compound is then purified to achieve the required purity for various applications .

Chemical Reactions Analysis

Types of Reactions: Stigmasta-4,22-dien-3-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert stigmasta-4,22-dien-3-one into other steroidal derivatives.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: PCC, KMnO4

Reduction: Hydrogen gas (H2) with a suitable catalyst

Substitution: Various nucleophiles under appropriate conditions

Major Products Formed:

Oxidation Products: Stigmasta-4,22-diene-3,6-dione, 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol

Reduction Products: Reduced steroidal derivatives

Substitution Products: Various substituted steroidal compounds

Scientific Research Applications

Stigmasta-4,22-dien-3-one has several scientific research applications, including:

Chemistry: It is used as a reference standard and reagent in chemical research.

Industry: It is used in the development of pharmaceuticals and other industrial applications.

Mechanism of Action

The mechanism of action of stigmasta-4,22-dien-3-one involves its interaction with specific molecular targets and pathways. For example, it exhibits cytotoxicity against human HT1080 tumoral cell lines with an IC50 of 0.3 mM . The compound’s antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Stigmasta-4,22-dien-3-one can be compared with other similar steroidal compounds, such as:

- Stigmasta-4,22-diene-3,6-dione

- 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol

- Stigmasterol

Uniqueness: Stigmasta-4,22-dien-3-one is unique due to its specific structure and biological activities. It exhibits distinct cytotoxic and antitubercular properties that differentiate it from other similar compounds .

Applications De Recherche Scientifique

Stigmasta-4,22-dien-3-one has several scientific research applications, including:

Mécanisme D'action

Target of Action

Stigmasta-4,22-dien-3-one is primarily known for its antitubercular properties . It has been found to exhibit cytotoxicity against the human HT1080 tumoral cell line .

Mode of Action

In-silico molecular docking studies have shown that it exhibits high binding energy when interacting with the envelope proteinsVP28, VP26, and VP24 . This suggests that the compound may interfere with the function of these proteins, thereby exerting its antitubercular effects.

Biochemical Pathways

Given its observed cytotoxicity against the ht1080 tumoral cell line , it can be inferred that the compound likely interacts with pathways involved in cell proliferation and survival.

Result of Action

Stigmasta-4,22-dien-3-one has been found to exhibit cytotoxicity against the human HT1080 tumoral cell line . This suggests that the compound may induce cell death or inhibit cell proliferation in this cell line, thereby exerting its antitubercular effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Stigmasta-4,22-dien-3-one can be synthesized through chemical reactions involving stigmasterol, a common plant sterol . The synthesis typically involves oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) . These reactions convert stigmasterol into stigmasta-4,22-dien-3-one through the formation of intermediate compounds .

Industrial Production Methods: Industrial production of stigmasta-4,22-dien-3-one often involves extraction from plant sources, particularly those rich in sterols . The extraction process may include solvent extraction, distillation, or other separation techniques to isolate the desired compound . The extracted compound is then purified to achieve the required purity for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Stigmasta-4,22-dien-3-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert stigmasta-4,22-dien-3-one into other steroidal derivatives.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: PCC, KMnO4

Reduction: Hydrogen gas (H2) with a suitable catalyst

Substitution: Various nucleophiles under appropriate conditions

Major Products Formed:

Oxidation Products: Stigmasta-4,22-diene-3,6-dione, 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol

Reduction Products: Reduced steroidal derivatives

Substitution Products: Various substituted steroidal compounds

Comparaison Avec Des Composés Similaires

Stigmasta-4,22-dien-3-one can be compared with other similar steroidal compounds, such as:

- Stigmasta-4,22-diene-3,6-dione

- 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol

- Stigmasterol

Uniqueness: Stigmasta-4,22-dien-3-one is unique due to its specific structure and biological activities. It exhibits distinct cytotoxic and antitubercular properties that differentiate it from other similar compounds .

Activité Biologique

Stigmasta-4,22-dien-3-one, also referred to as delta-4-stigmasten-3-one, is a phytosteroid with notable biological activities. It is primarily derived from various plant species and has garnered attention for its potential therapeutic applications. This article explores the biological activity of Stigmasta-4,22-dien-3-one, including its antioxidant properties, cytotoxic effects, and antimicrobial activities.

Chemical Structure and Synthesis

Stigmasta-4,22-dien-3-one is characterized by its tetracyclic structure typical of steroids, featuring a ketone group at the C-3 position and double bonds at the C-4 and C-22 positions. The synthesis of this compound can be achieved through the oxidation of stigmasterol using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) .

1. Antioxidant Activity

Stigmasta-4,22-dien-3-one exhibits significant antioxidant properties. Its ability to scavenge free radicals suggests potential applications in preventing oxidative damage in food and pharmaceutical products . This property is crucial for combating oxidative stress-related diseases.

2. Cytotoxic Effects

Research indicates that Stigmasta-4,22-dien-3-one demonstrates cytotoxicity against various cancer cell lines. Notably, it has shown an IC50 value of 0.3 mM against human HT1080 tumoral cell lines . The mechanism behind this cytotoxicity may involve apoptosis or cell cycle arrest pathways .

Table 1: Cytotoxicity of Stigmasta-4,22-dien-3-one

| Cell Line | IC50 (mM) |

|---|---|

| HT1080 | 0.3 |

| Other Tumor Cells | Varies |

3. Antimicrobial Activity

Stigmasta-4,22-dien-3-one has demonstrated antimicrobial effects against various pathogens. In studies involving extracts from plants containing this compound, significant antibacterial activity was noted against strains such as Salmonella and E. coli . This suggests its potential use in treating infections caused by these bacteria.

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of Stigmasta-4,22-dien-3-one:

- Antitubercular Activity : In silico studies have indicated that Stigmasta-4,22-dien-3-one interacts with proteins associated with Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent .

- Antiplasmodial Activity : In a study evaluating various compounds for their antiplasmodial effects against Plasmodium falciparum, Stigmasta-4,22-dien-3-one was included among the tested compounds, indicating its relevance in malaria research .

- Cytotoxicity Against Cancer Cells : A study investigating the cytotoxic effects of various phytosterols found that Stigmasta-4,22-dien-3-one inhibited the growth of cancer cells significantly, reinforcing its potential as an anticancer agent .

Propriétés

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGZDUKUQPPHFM-LPJPOILFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20817-72-5 | |

| Record name | Stigmasta-4,22-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Stigmasta-4,22-dien-3-one?

A1: Stigmasta-4,22-dien-3-one is a naturally occurring phytostenone, a class of steroids found in plants. It has been identified in various plant species, including Cenchrus setigerus [], Hernandia nymphaeifolia [], and Albizia lebeckioides [].

Q2: What is the molecular formula and weight of Stigmasta-4,22-dien-3-one?

A2: The molecular formula of Stigmasta-4,22-dien-3-one is C29H46O, and its molecular weight is 410.66 g/mol.

Q3: Has Stigmasta-4,22-dien-3-one been found to exhibit any biological activities?

A3: Yes, Stigmasta-4,22-dien-3-one has shown promising radical scavenging activity against DPPH (1,1-diphenyl-2-picryl-hydrazyl) []. Research suggests it may have potential as an antioxidant, but further studies are needed to confirm this. Additionally, a study on Albizia species indicated that Stigmasta-4,22-dien-3-one exhibited toxicity towards the termite species Neotermes dalbergiae [].

Q4: What are the common spectroscopic techniques used to characterize Stigmasta-4,22-dien-3-one?

A4: Stigmasta-4,22-dien-3-one can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) [, , , ], Infrared (IR) [], Ultraviolet (UV) spectroscopies [], and Mass Spectrometry (MS) [, , ]. These techniques provide valuable information about the compound's structure and purity.

Q5: Can Stigmasta-4,22-dien-3-one be synthesized in the laboratory?

A5: Yes, Stigmasta-4,22-dien-3-one can be produced through the bioconversion of phytosterol using a mutant strain of Arthrobacter simplex []. This bacterial strain utilizes an inducible cholesterol oxidase to facilitate the conversion process.

Q6: Have there been any studies investigating the structure-activity relationship (SAR) of Stigmasta-4,22-dien-3-one?

A6: While specific SAR studies focusing solely on Stigmasta-4,22-dien-3-one are limited in the provided research, one study explored the cytotoxicity of various steroids, including Stigmasta-4,22-dien-3-one, on human fibrosarcoma cells (HT1080) []. This research employed Quantitative Structure Inter-Activity Relationship (QSInAR) computational methods to evaluate the impact of structural features on the compound's activity.

Q7: What is the significance of the QSInAR study involving Stigmasta-4,22-dien-3-one?

A7: The QSInAR study suggested that Stigmasta-4,22-dien-3-one might not be well-suited for cell membrane diffusion due to its structural characteristics []. This finding highlights the importance of considering structural properties when evaluating a compound's potential as a therapeutic agent.

Q8: Has Stigmasta-4,22-dien-3-one been identified in any other plant species besides those already mentioned?

A8: Yes, Stigmasta-4,22-dien-3-one has been found in a variety of other plant species, including Blumea balsamifera [], Polygonum viscosum [, ], Abrus precatorius [], Acanthus ilicifolius [, ], Pistia stratiotes [], Cratoxylum cochinchinense [], Senecio chrysanthemoides [], Ocotea minarum [], Trigonostemon chinensis [], Eupatorium adenophorum [], Nypa fruticans [], Hibiscus tiliaceus [], Aquilaria agallocha [], and Michelia champaca [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.